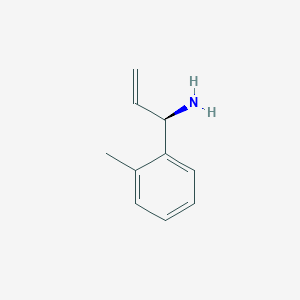

(1R)-1-(2-Methylphenyl)prop-2-enylamine

Description

(1R)-1-(2-Methylphenyl)prop-2-enylamine is a chiral amine derivative featuring a 2-methylphenyl substituent attached to a propenylamine backbone. Its stereochemistry at the C1 position (R-configuration) and the conjugated double bond in the propenyl chain contribute to its unique physicochemical and biological properties.

Propriétés

Formule moléculaire |

C10H13N |

|---|---|

Poids moléculaire |

147.22 g/mol |

Nom IUPAC |

(1R)-1-(2-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10H,1,11H2,2H3/t10-/m1/s1 |

Clé InChI |

DQPKMPCLIIXSOI-SNVBAGLBSA-N |

SMILES isomérique |

CC1=CC=CC=C1[C@@H](C=C)N |

SMILES canonique |

CC1=CC=CC=C1C(C=C)N |

Origine du produit |

United States |

Activité Biologique

(1R)-1-(2-Methylphenyl)prop-2-enylamine, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Structural Overview

The compound's structure can be represented as follows:

- Chemical Formula : C10H13N

- Molecular Weight : 149.22 g/mol

- IUPAC Name : (1R)-1-(2-Methylphenyl)prop-2-enylamine

1. Neuropharmacological Activity

Research indicates that compounds similar to (1R)-1-(2-Methylphenyl)prop-2-enylamine may exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, the structural similarity to phenethylamines suggests potential activity at dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

2. Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds. For example, derivatives of phenethylamine have shown varying degrees of inhibition against bacterial strains, indicating that (1R)-1-(2-Methylphenyl)prop-2-enylamine could possess similar properties.

A. In Vitro Studies

A study conducted on phenethylamine derivatives demonstrated that specific structural modifications could enhance antimicrobial effectiveness. The findings suggested that the presence of a methyl group on the aromatic ring significantly increased antibacterial activity against Gram-positive bacteria .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| (1R)-1-(2-Methylphenyl)prop-2-enylamine | Moderate | Low |

| 4-Methylphenethylamine | High | Moderate |

The proposed mechanisms for the biological activities of (1R)-1-(2-Methylphenyl)prop-2-enylamine include:

- Receptor Modulation : Interaction with dopamine and serotonin receptors may lead to alterations in neurotransmitter release.

- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis could explain observed antimicrobial effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Physicochemical Properties

Hydrogen-bonding patterns and crystal packing significantly influence solubility and stability. The primary amine in (1R)-1-(2-Methylphenyl)prop-2-enylamine can form strong N–H···N/O bonds, as described by Etter’s graph-set analysis (e.g., D (donor) and R (acceptor) motifs) . Comparatively, pyrimidinyl-pyrazole derivatives exhibit bifurcated hydrogen bonds due to their heterocyclic nitrogen atoms, enhancing crystalline stability but reducing aqueous solubility .

Crystallographic Validation

Small-molecule crystallography using SHELXL (for refinement) and PLATON (for validation) ensures accuracy in bond-length and angle measurements . For example, C–C bond lengths in aryl-propenylamines typically range from 1.34–1.48 Å , consistent with sp²-sp³ hybridization. Discrepancies > 0.02 Å trigger validation alerts, ensuring reliable comparisons across compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.